molecular formula C9H6F12O3 B083895 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- CAS No. 10487-11-3

4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-

Cat. No. B083895
CAS RN: 10487-11-3
M. Wt: 390.12 g/mol
InChI Key: UTINOFCCXUSLQP-UHFFFAOYSA-N
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Description

The compound "4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-" is a fluorinated organic molecule that has been studied for its unique molecular structure and potential applications in various fields of chemistry. The structure and properties of this compound and related fluorinated molecules have been investigated through X-ray crystallography and other analytical methods (Kopf et al., 1995).

Synthesis Analysis

Synthesis of fluorinated compounds often involves nucleophilic substitution reactions and other specialized techniques to incorporate fluorine atoms or trifluoromethyl groups into the molecular structure. The synthesis process can be complex due to the reactivity of fluorine and the need for precise control over reaction conditions (Sosnovskikh et al., 2003).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including "4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-", is characterized by the presence of fluorine atoms and trifluoromethyl groups. These elements significantly influence the molecule's physical and chemical properties by affecting its electronegativity, bond strength, and spatial arrangement. X-ray crystallography has been used to determine the precise molecular structures and understand the impact of fluorination on molecular geometry (Kosnikov et al., 1990).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns due to the strong electronegative character of fluorine. They participate in various chemical reactions, including nucleophilic substitution, addition reactions, and more, often leading to the formation of highly stable and reactive intermediates. The trifluoromethyl group, in particular, can influence the reactivity and stability of these compounds (Saleur et al., 2001).

Physical Properties Analysis

The physical properties of "4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-" and similar fluorinated compounds are significantly affected by fluorination. This includes changes in melting points, boiling points, solubility, and density. The incorporation of fluorine atoms typically results in lower polarizability, higher thermal stability, and increased resistance to degradation by chemicals or UV light (Liaw & Wang, 1996).

Chemical Properties Analysis

The chemical properties of fluorinated compounds are characterized by their stability, reactivity, and potential for forming strong bonds with other elements. The presence of fluorine can lead to high electronegativity, low polarizability, and unique interactions with other molecules. These properties make fluorinated compounds valuable in various applications, including materials science, pharmaceuticals, and agrochemicals (Ge et al., 2008).

Scientific Research Applications

Gas Separation Membranes

  • A study on the diffusivity characteristics of gas through polyimide membranes made from 6FDA moiety and 6FpDA moiety, related to fluorinated compounds, shows significant insights into gas penetration through dense membranes, which has implications for gas separation technologies (Wang, Cao, & Chung, 2002).

Flame Retardants

  • Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, discusses environmental and health implications, highlighting the need for further study on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Light-Emitting Diodes (OLEDs)

  • A review on BODIPY-based materials for OLED applications elaborates on the structural design and synthesis of these materials, indicating a trend toward 'metal-free' infrared emitters and the potential for green to NIR OLEDs (Squeo & Pasini, 2020).

Biodegradation of Environmental Pollutants

  • Studies on the biodegradation of fluorinated alkyl substances address the environmental persistence and the role of biodegradation in mitigating the environmental impact of these compounds, emphasizing the need for interdisciplinary research to understand their fate (Frömel & Knepper, 2010).

Chemosensors

  • Research on 4-Methyl-2,6-diformylphenol-based fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, shows high selectivity and sensitivity, indicating a potential for environmental monitoring and chemical analysis (Roy, 2021).

properties

IUPAC Name

1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F12O3/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21/h23-24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTINOFCCXUSLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146796
Record name 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-
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Molecular Weight

390.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-

CAS RN

10487-11-3
Record name 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)-4-heptanone
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Record name 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-
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Record name 10487-11-3
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Record name 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-
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Record name 2,6-Dihydroxy-3H,3H,5H,5H-perfluoro-2,6-dimethylheptan-4-one
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